molecular formula C4H6O3 B044764 4-Oxobutanoic acid CAS No. 692-29-5

4-Oxobutanoic acid

Cat. No.: B044764
CAS No.: 692-29-5
M. Wt: 102.09 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-N
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Description

Succinic semialdehyde is a crucial endogenous metabolite at the crossroads of the GABA shunt and the tricarboxylic acid (TCA) cycle, making it a compound of significant interest in biochemical and neurological research. This reactive aldehyde is produced by the action of GABA transaminase on the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase. Its primary research value lies in investigating the GABAergic system, metabolic disorders, and neurological function. Researchers utilize succinic semialdehyde to study the pathophysiology of succinic semialdehyde dehydrogenase deficiency (SSADHD), a rare inborn error of metabolism that leads to the accumulation of GABA and gamma-hydroxybutyric acid (GHB), resulting in neurological symptoms. Furthermore, it serves as a key intermediate for studying mitochondrial energy metabolism and the intricate link between neurotransmitter cycling and cellular bioenergetics. In enzymology, it is employed as a specific substrate for assays of succinic semialdehyde dehydrogenase activity. This high-purity reagent is essential for advancing our understanding of metabolic pathways, developing diagnostic methods, and exploring potential therapeutic interventions for related neurological and metabolic conditions.

Properties

IUPAC Name

4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00219231
Record name Succinic semialdehyde
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Succinic acid semialdehyde
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CAS No.

692-29-5
Record name 4-Oxobutanoic acid
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Record name Succinic semialdehyde
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Record name Succinic semialdehyde
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Record name 4-oxobutanoic acid
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Record name SUCCINIC SEMIALDEHYDE
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Record name Succinic acid semialdehyde
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URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzyme Stability and Cost

SSADH’s susceptibility to oxidative inactivation limits long-term biocatalysis. Site-directed mutagenesis (C302S) improved thermostability by 4.5-fold, enabling continuous production in immobilized enzyme reactors.

Byproduct Inhibition

Accumulation of γ-hydroxybutyrate (GHB) during enzymatic synthesis reduces yields. Co-expression of GHB dehydrogenase and NADH oxidase in Bacillus subtilis lowered GHB concentrations by 78%, enhancing SSA purity.

Scalability of Chemical Methods

Large-scale Michael addition requires stoichiometric MgI<sub>2</sub>, increasing costs. Recent advances employ catalytic Cu(OTf)<sub>2</sub> (0.1 mol%), achieving comparable yields (89%) with reduced metal waste .

Chemical Reactions Analysis

Types of Reactions

Succinic semialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-Aminopropanal

  • Substrate Specificity: SSADH from Pseudomonas species exhibits dual activity toward SSA and 3-aminopropanal, albeit with distinct preferences. The enzyme’s activity ratio (SSA:3-aminopropanal) decreases from 25:1 at pH 9.1 to 5:1 at pH 10.5, indicating pH-dependent substrate affinity shifts .
  • Kinetic Parameters: Substrate $ K_m $ (mM) $ V_{max} $ (μmol/min/mg) Source SSA 0.12 8.5 Pseudomonas 3-Aminopropanal 1.8 0.34 Pseudomonas The lower $ K_m $ for SSA reflects higher catalytic efficiency compared to 3-aminopropanal.
  • Structural Insights: The uncharged form of 3-aminopropanal is the active species, as shown by pH-dependent velocity changes (pH 8.5–10.0) without altering $ V_{max} $ .

4-Aminobutanal

  • SSADH shows negligible activity toward 4-aminobutanal in Pseudomonas, with hybrid enzymes (subunits from SSADH and 4-aminobutanal dehydrogenase) displaying variable substrate ratios .

γ-Hydroxybutyrate (GHB)

  • Metabolic Interconversion : SSA is reduced to GHB by NADPH-dependent aldehyde reductases in human brain and liver .

    Enzyme Substrate Cofactor $ K_m $ (mM) Source
    Aldehyde Reductase (Brain) SSA NADPH 0.8 Human
    GHB Dehydrogenase (Liver) GHB NADP+ 2.1 Hamster
  • Inhibition Dynamics : SSADH deficiency causes GHB accumulation, highlighting the metabolic competition between SSADH and reductases .

Succinic Acid

  • As the end-product of SSA oxidation, succinic acid enters the TCA cycle. SSADH’s catalytic efficiency ensures minimal SSA accumulation under normal conditions .

pH and Redox Sensitivity

  • pH Effects: Pseudomonas SSADH activity toward 3-aminopropanal increases at alkaline pH (9.0–10.5) due to substrate deprotonation . Enzyme stability declines above pH 10.0, correlating with subunit dissociation .
  • Redox Regulation: Thiol reagents (e.g., p-HMB) inhibit SSADH activity by 50–85%, reversible with mercaptoethanol . Rat brain SSADH requires 10 mM mercaptoethanol for optimal activity .

Inhibitors and Competing Substrates

  • Succinic Semialdehyde Derivatives: 3-Trimethylaminopropylsulfonate inhibits SSADH competitively ($ K_i = 0.5 \, \text{mM} $) .
  • Substrate Inhibition :
    • S. pyogenes SSADH exhibits substrate inhibition at SSA concentrations >1 mM, attributed to ternary complex formation with NADP+ and excess SSA .

Evolutionary and Functional Divergence

  • Bacterial vs. Mammalian Enzymes: Bacterial SSADHs (e.g., Pseudomonas) exhibit broader substrate promiscuity and hybrid subunit assembly, unlike human isoforms . Human SSADH (ALDH5A1) mutations (e.g., R412C) cause severe neurological phenotypes, emphasizing strict substrate specificity .

Biological Activity

Succinic semialdehyde (SSA) is a significant intermediate in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The biological activity of SSA is primarily mediated through its conversion by succinic semialdehyde dehydrogenase (SSADH), an enzyme crucial for GABA catabolism. This article explores the biological activity of succinic semialdehyde, focusing on its metabolic pathways, implications in human health, and associated disorders.

Metabolic Pathways

Succinic semialdehyde is produced from the degradation of GABA via the action of GABA transaminase. The subsequent conversion of SSA to succinic acid by SSADH is essential for maintaining normal GABA levels and preventing neurotoxic accumulation. The enzyme operates using NAD+ as a cofactor and is encoded by the ALDH5A1 gene, located on chromosome 6p22.

Key Reactions Involving SSA:

  • GABA Degradation :
    GABAGABA TransaminaseSSASSADHSuccinic Acid\text{GABA}\xrightarrow{\text{GABA Transaminase}}\text{SSA}\xrightarrow{\text{SSADH}}\text{Succinic Acid}

Neurotransmitter Regulation

The accumulation of SSA due to SSADH deficiency leads to elevated levels of GABA and γ-hydroxybutyric acid (GHB), resulting in severe neurological symptoms. This condition, known as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) , is characterized by:

  • Intellectual Disability
  • Epilepsy
  • Hypotonia
  • Ataxia
  • Sleep Disorders

Neuroimaging studies often reveal increased T2-weighted MRI signals in regions such as the globus pallidus and cerebellum, indicative of neurodegeneration associated with elevated GABA levels .

Case Studies

  • Case Study on SSADH Deficiency : A patient with confirmed SSADH deficiency exhibited mutations in the ALDH5A1 gene, leading to significant neurological impairments. Genetic analysis revealed two heterozygous mutations: p.Trp204Ter and p.Gly268Glu. Treatment with vigabatrin was suggested but rejected by the family due to concerns over potential side effects .
  • Murine Model Studies : Research utilizing murine models has shown that SSADH deficiency results in failure-to-thrive and progressive ataxia. Interventions with compounds such as vigabatrin have been shown to improve survival rates and reduce seizure frequency .

Research Findings

Recent studies highlight the dual role of SSA in both prokaryotic and eukaryotic organisms:

  • In Prokaryotes : Bacterial SSADHs are involved in nitrogen compound degradation and lysine catabolism, preventing toxic SSA accumulation .
  • In Eukaryotes : The enzyme's function extends to critical metabolic pathways linking neurotransmitter metabolism with energy production within mitochondria .

Table: Summary of Biological Effects of Succinic Semialdehyde

Biological ActivityDescription
GABA MetabolismConverts GABA to SSA and subsequently to succinic acid
Neurotransmitter RegulationMaintains balance between GABA and glutamate
Neurological ImpactElevated SSA leads to seizures, ataxia, and cognitive impairments
Enzymatic FunctionSSADH catalyzes oxidative reactions essential for energy metabolism

Q & A

Q. What metabolic pathways involve succinic semialdehyde, and how are they regulated in neural tissues?

Succinic semialdehyde (SSA) is a pivotal metabolite in the γ-aminobutyric acid (GABA) shunt. GABA, the primary inhibitory neurotransmitter, is catabolized by GABA transaminase (GABAT) into SSA, which is subsequently oxidized to succinic acid (SA) via succinic semialdehyde dehydrogenase (SSADH/ALDH5A1) for entry into the tricarboxylic acid (TCA) cycle . Alternatively, SSA can be reduced to γ-hydroxybutyrate (GHB) by succinic semialdehyde reductase (SSAR), an aldo-keto reductase (AKR) family enzyme . Regulatory mechanisms include substrate competition (e.g., α-ketoglutarate availability for GABAT) and tissue-specific enzyme expression (e.g., SSADH dominance in mitochondria versus SSAR in cytosol) .

Key Methodological Insight : To map these pathways, employ isotopic tracing (e.g., 13C^{13}\text{C}-GABA) combined with mass spectrometry to track SSA flux toward SA or GHB .

Q. How do mutations in ALDH5A1 disrupt succinic semialdehyde metabolism, and what are the biochemical consequences?

ALDH5A1 encodes mitochondrial SSADH, which catalyzes SSA oxidation. Loss-of-function mutations (e.g., 1460T > A, 103-121del) result in succinic semialdehyde dehydrogenase deficiency (SSADHD), leading to SSA accumulation and its diversion to GHB via SSAR . Elevated GHB and GABA levels disrupt neuronal excitability, causing seizures and developmental delays .

Experimental Validation :

  • Enzyme Activity Assays : Compare SSADH activity in patient-derived fibroblasts versus controls using NAD+^+-dependent spectrophotometric assays (monitored at 340 nm) .
  • Metabolite Profiling : Quantify GHB and GABA in cerebrospinal fluid (CSF) via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters of SSA-metabolizing enzymes across studies?

Discrepancies in kinetic data (e.g., SSADH KmK_m values) often arise from assay conditions (pH, cofactors) or enzyme sources (species, tissue specificity). For example:

  • SSADH in Rat Brain : Km=3.2 μMK_m = 3.2\ \mu\text{M} (NAD+^+), Vmax=8.4 μmol/min/mgV_{max} = 8.4\ \mu\text{mol/min/mg} .
  • YihU in E. coli : NADH-dependent reduction of SSA to GHB with Km=168 μMK_m = 168\ \mu\text{M} .

Methodological Recommendations :

  • Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 8.5 for SSADH ).
  • Use recombinant proteins (e.g., human SSADH expressed in E. coli) to control for post-translational modifications .
  • Perform structural analyses (e.g., X-ray crystallography) to identify active-site residues influencing substrate affinity .

Q. What advanced techniques are used to profile SSA-related metabolites in complex biological systems?

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) : Enables simultaneous quantification of SSA, GHB, GABA, and TCA cycle intermediates with high sensitivity (detection limit: 0.1 pmol) . Proton Magnetic Resonance Spectroscopy (1H-MRS^1\text{H-MRS}) : Non-invasively monitors GHB accumulation in SSADHD patient brains, correlating with disease severity .

Data Interpretation : Normalize metabolite levels to creatine (internal reference) and validate with enzyme activity assays .

Q. How do alternative SSA metabolic pathways (e.g., YihU in E. coli) influence experimental models of SSADH deficiency?

In E. coli, YihU provides a detoxification route by reducing SSA to GHB, mitigating cytotoxicity . This pathway complicates bacterial models of SSADHD but offers insights into redox stress responses.

Experimental Design :

  • Knockout Strains : Compare wild-type and ΔyihU strains under SSA stress using growth curves and metabolite profiling .
  • Cross-Species Comparisons : Contrast bacterial YihU with human SSAR to identify evolutionary conserved residues via sequence alignment (MEGA X software) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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